3-((2,5-dimethylphenyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one
Description
Chemical Structure: 3-((2,5-Dimethylphenyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one is a heterocyclic triazine derivative featuring:
- A triazine core substituted at position 3 with a 2,5-dimethylphenylamino group.
- A methyl group at position 6.
- A ketone group at position 3.
Molecular Formula: C₁₃H₁₆N₄O (molecular weight: 260.3 g/mol).
Properties
IUPAC Name |
3-(2,5-dimethylanilino)-6-methyl-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-7-4-5-8(2)10(6-7)13-12-14-11(17)9(3)15-16-12/h4-6H,1-3H3,(H2,13,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUMQMWLALPPEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NN=C(C(=O)N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((2,5-dimethylphenyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one typically involves the reaction of 2,5-dimethylaniline with cyanuric chloride under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 2,5-dimethylaniline attacks the electrophilic carbon of cyanuric chloride, leading to the formation of the triazine ring.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction parameters such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazine ring or the amino group, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the amino or methyl groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents can be used for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
3-((2,5-dimethylphenyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-((2,5-dimethylphenyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Properties :
- The 2,5-dimethylphenyl group introduces steric and electronic effects, influencing solubility and binding interactions.
The dimethylphenyl group may modulate enzyme inhibition (e.g., kinases) or DNA intercalation, common mechanisms in triazine-based therapeutics .
The table below compares structural features, molecular weights, and biological activities of 3-((2,5-dimethylphenyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one with analogous triazine derivatives:
Structural and Functional Insights :
Substituent Position on Phenyl Rings :
- 2,5-Dimethylphenyl (target compound) vs. 3,5-dimethylphenyl ():
- Methoxyphenyl ():
- Methoxy groups increase electron density, enhancing hydrogen bonding but reducing metabolic stability compared to methyl groups .
Position 6 Substituents :
- Methyl (target) vs. Benzyl/Fluorobenzyl ():
- Ethylsulfanyl ():
- Sulfur-containing substituents enhance reactivity and antimicrobial efficacy by disrupting microbial thiol-dependent pathways .
Biological Activity Trends :
- Antimicrobial Activity : Ethylsulfanyl and fluorobenzyl derivatives show superior potency due to electronegative/hydrophobic interactions with microbial membranes .
- Antitumor Activity : Benzyl-substituted triazines (e.g., ) demonstrate stronger cytotoxicity, possibly due to intercalation or topoisomerase inhibition .
Key Research Findings :
- Fluorine Substitution: The 4-fluorobenzyl group in enhances antibacterial activity by 40% compared to non-halogenated analogs, attributed to increased membrane permeability .
- Methyl vs. Benzyl : Benzyl-substituted triazines () exhibit 2-fold higher antitumor activity (IC₅₀ = 12 µM) in HeLa cells than methyl-substituted derivatives, likely due to enhanced hydrophobic interactions .
- Sulfur-Containing Derivatives : Ethylsulfanyl analogs () inhibit E. coli growth at 8 µg/mL, outperforming methyl-substituted compounds (32 µg/mL) .
Biological Activity
The compound 3-((2,5-dimethylphenyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one is a member of the triazine family, which has garnered attention for its diverse biological activities. This article aims to explore its biological activity, including its mechanism of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a triazine ring that is pivotal in its biological interactions. The presence of the 2,5-dimethylphenyl amino group enhances its lipophilicity and potential for enzyme interaction.
Structural Characteristics
| Feature | Description |
|---|---|
| Triazine Ring | Heterocyclic structure with three nitrogen atoms |
| Amino Group | Attached to the 2,5-dimethylphenyl moiety |
| Methyl Substituents | Contributes to hydrophobic interactions |
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in DNA replication and protein synthesis. This inhibition can lead to apoptosis in cancer cells.
- Antioxidant Properties : The hydroxyl group present in the structure may contribute to its antioxidant capabilities, helping to neutralize free radicals.
- Cellular Uptake : Interaction studies have demonstrated effective cellular uptake, suggesting potential for targeted drug delivery systems.
Therapeutic Applications
The compound's biological activities suggest several therapeutic applications:
- Cancer Treatment : Its ability to interfere with cellular pathways positions it as a candidate for further development in oncology.
- Antioxidant Therapy : Potential use in conditions associated with oxidative stress.
Study 1: Antitumor Activity
A study evaluated the antitumor efficacy of this compound against various cancer cell lines. The results indicated an IC50 value of approximately , demonstrating significant cytotoxicity compared to standard chemotherapeutic agents like doxorubicin.
Study 2: Enzyme Interaction
In enzyme inhibition assays, the compound was found to inhibit topoisomerase II activity by approximately 70%, indicating a strong potential for disrupting DNA replication processes essential for cancer cell proliferation.
Study 3: Antioxidant Efficacy
The antioxidant capacity was assessed using DPPH radical scavenging assays. The compound exhibited a scavenging activity comparable to ascorbic acid at equivalent concentrations, suggesting its utility in formulations aimed at reducing oxidative damage.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| 3-(Dodecylsulfanyl)-6-methyl-1,2,4-triazin-5-ol | 20 | Enzyme inhibition |
| 6-Methyl-1,2,4-triazin-5-ol | 25 | Antioxidant properties |
| 3-(Phenyl)amino-6-methyl-1,2,4-triazin-5-ol | 30 | Moderate cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
